molecular formula C12H12O5 B1582555 Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 39757-31-8

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No. B1582555
CAS RN: 39757-31-8
M. Wt: 236.22 g/mol
InChI Key: RSKKVNLCWKPWEI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester or an amine) and the functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

  • 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

  • Ruthenium(II)-2, 2′-bipyridine/1, 10-phenanthroline complexes

    • Application : These complexes have gained enormous interest due to their rich electrochemical and photophysical properties. They are important in energy conversion, luminescence sensors, electroluminescence display, and biotechnology .
    • Methods of Application : The complexes are prepared by the reaction of (E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .
    • Results : The complexes displayed second harmonic generation by Kurtz-powder technique indicating their potential for the application as a useful NLO material .
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenyl)diazenyl)phenol

    • Application : This compound is related to ERα, which plays an important role in cell proliferation and pathogenesis of breast cancers .
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

    • Application : These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Methods of Application : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . They are synthesized using a reduction route involving Schiff bases .
    • Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenyl)diazenyl)phenol

    • Application : This compound is related to ERα, which plays an important role in cell proliferation and pathogenesis of breast cancers .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.


Future Directions

This would involve a discussion of potential future research directions. It could include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.


I hope this general outline is helpful. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.


properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKVNLCWKPWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308733
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

CAS RN

39757-31-8
Record name 39757-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VP Sheverdov, OE Nasakin, AY Andreev… - Russian Journal of …, 2011 - Springer
Synthesis of new 4H-pyrans is an important problem of organic chemistry. 4H-Pyran derivatives can readily be converted into organic compounds belonging to different classes. 4H-…
Number of citations: 2 link.springer.com
SK Singh, V Saibaba, KS Rao, PG Reddy… - European journal of …, 2005 - Elsevier
Diverse analogs of 1,5-diarylpyrazoles having 3-hydroxymethyl-4-sulfamoyl (SO 2 NH 2 )/methyl sulfonyl (SO 2 Me)-pheny group at N 1 were synthesized and evaluated for their in vitro …
Number of citations: 61 www.sciencedirect.com
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
AlkB homolog 5 (ALKBH5) is an RNA m 6 A demethylase involved in the regulation of genes transcription, translation and metabolism and has been considered as a promising …
Number of citations: 14 www.sciencedirect.com
VL Gein, TM Zamaraeva, AA Bobyleva… - Russian Journal of …, 2020 - Springer
A series of new alkyl 6-aroyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates was obtained through the three-component reaction of alkyl esters aroylpyruvic acids with a …
Number of citations: 3 link.springer.com

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